Substrate Activity vs. Non-Substrate Blockers: Functional Divergence in EAAT2 Modulation
L-trans-2,4-PDC acts as a transportable substrate (i.e., it is translocated) for EAAT2, inducing substantial heteroexchange-mediated efflux of endogenous glutamate [1]. This contrasts with the non-substrate inhibitors DL-TBOA and dihydrokainate (DHK), which block transport without eliciting heteroexchange . This mechanistic difference has profound functional consequences: substrate inhibitors like L-trans-2,4-PDC increase extracellular glutamate via reversed uptake, a phenomenon not observed with pure blockers [2].
| Evidence Dimension | Transporter Substrate Activity (EAAT2) |
|---|---|
| Target Compound Data | Yes (transportable substrate) [1] |
| Comparator Or Baseline | DL-TBOA: No (non-transportable) ; DHK: No (non-transportable) [2] |
| Quantified Difference | Qualitative difference: transportable vs. non-transportable |
| Conditions | Rat forebrain synaptosomes and cloned human EAAT2 expressed in Xenopus oocytes |
Why This Matters
Procurement based solely on 'EAAT inhibition' ignores the critical substrate/non-substrate dichotomy, which dictates whether an experiment will model glutamate spillover (via heteroexchange) or simple transport blockade.
- [1] Koch HP, Kavanaugh MP, Esslinger CS, et al. Differentiation of Substrate and Nonsubstrate Inhibitors of the High-Affinity, Sodium-Dependent Glutamate Transporters. Mol Pharmacol. 1999;56(6):1095-1104. View Source
- [2] Bridges RJ, et al. A pharmacological review of competitive inhibitors of excitatory amino acid transporters (EAATs). Neuropharmacology. 1999. View Source
